![molecular formula C15H13N5OS B2466790 {[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile CAS No. 1223918-81-7](/img/structure/B2466790.png)
{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile
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Overview
Description
The compound {[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile
is a complex organic molecule that contains a triazole ring . Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
The molecular structure of a compound can often be inferred from its name, but the name{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile
is quite complex and would require a detailed analysis to fully understand .
Scientific Research Applications
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, including the compound , have been synthesized and evaluated for their antibacterial activity . These compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, some compounds exhibited superior antibacterial activities, comparable to the first-line antibacterial agent ampicillin .
Antimicrobial Agents
The need for new antimicrobial agents is urgent due to the increasing resistance of microbes to current antimicrobial agents . Triazolo[4,3-a]pyrazine derivatives have been studied for their potential as new antimicrobial agents . Their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Drug Design and Discovery
Triazolo[4,3-a]pyrazine derivatives are considered important in drug design and discovery . They are the basic backbone of many physiologically active compounds and drugs . Some synthetic nitrogen-containing heterocyclic compounds have become popular drugs, such as chlorpromazine for psychosis, captopril for hypertension, delorazepam for anxiety, and isoniazid for tuberculosis .
Enzyme Inhibitors
Triazolo[4,3-a]pyrazine derivatives have been studied for their potential as enzyme inhibitors . They have been evaluated for their inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Anticancer Agents
Some triazolo[4,3-a]pyrazine derivatives have been studied for their potential as anticancer agents . They have been evaluated for their cytotoxic activity against various cancer cell lines .
Antitubercular Agents
Triazolo[4,3-a]pyrazine derivatives have also been studied for their potential as antitubercular agents . They have been evaluated for their inhibitory activity against Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
Based on the structure-activity relationship of similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bonding and other non-covalent interactions . This interaction could lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate .
Biochemical Pathways
For instance, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been shown to inhibit c-Met/VEGFR-2 kinases , which are involved in several signaling pathways related to cell growth, proliferation, and survival.
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and favorable pharmacokinetic profiles
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Future Directions
The future directions for the study of a compound depend on its current state of research and potential applications. Triazoles are a well-studied class of compounds with a wide range of biological activities , suggesting that there could be many potential future directions for the study of new triazole derivatives.
properties
IUPAC Name |
2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-3-4-12(9-11(10)2)19-6-7-20-13(14(19)21)17-18-15(20)22-8-5-16/h3-4,6-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRMJYVEEKWCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile |
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